molecular formula C15H13N5O2S B12171153 N-(4-acetylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide

N-(4-acetylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide

Cat. No.: B12171153
M. Wt: 327.4 g/mol
InChI Key: SEIXOJPTFJEHFE-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core linked to a sulfanylacetamide moiety and a 4-acetylphenyl group.

The compound is synthesized via a condensation reaction between 4-acetylphenylamine and a triazolopyridazine-thiol intermediate. A representative method involves refluxing equimolar mixtures of precursors with triethylamine (TEA) in acetonitrile, followed by crystallization from aqueous ethanol to yield the pure product .

Properties

Molecular Formula

C15H13N5O2S

Molecular Weight

327.4 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide

InChI

InChI=1S/C15H13N5O2S/c1-10(21)11-2-4-12(5-3-11)17-14(22)8-23-15-7-6-13-18-16-9-20(13)19-15/h2-7,9H,8H2,1H3,(H,17,22)

InChI Key

SEIXOJPTFJEHFE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN3C=NN=C3C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Acetic anhydride, acetyl chloride, pyridine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various acyl derivatives.

Scientific Research Applications

N-(4-acetylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Research: It is used to investigate the biological pathways and molecular targets involved in various diseases.

    Pharmaceutical Research: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules and as a building block in material science.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core is known to inhibit certain enzymes, thereby modulating biological pathways. The sulfanyl group may enhance the compound’s binding affinity to its targets, leading to increased biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with other [1,2,4]triazolo[4,3-b]pyridazine derivatives, differing primarily in substituents on the triazolopyridazine core or the arylacetamide group. Below is a detailed comparison:

Pharmacological and Functional Insights

  • Lipophilicity and Bioavailability : The acetylphenyl group in the target compound increases lipophilicity compared to analogs with polar substituents (e.g., methoxy or acetamido groups) . This property may enhance membrane permeability but reduce aqueous solubility.
  • Steric Considerations : Methyl or ethoxy groups (e.g., ) reduce steric hindrance, facilitating interactions with hydrophobic binding pockets.

Research and Commercial Availability

  • For example, LEAP CHEM CO., LTD. offers the dimethoxyphenyl analog , while Maybridge supplies the methyl-substituted derivative .
  • Quantities available for research range from 19 mg to 28 mg, indicating exploratory use in screening studies .

Biological Activity

N-(4-acetylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and anti-inflammatory properties, as well as its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C20_{20}H16_{16}N6_6O2_2S
  • CAS Number : 112632-96-9

This compound features a triazole ring fused with a pyridazine moiety, which is known for its diverse biological activities.

Antibacterial Activity

Research has shown that compounds containing triazole rings exhibit significant antibacterial properties. For instance, studies have demonstrated that this compound displays potent activity against various Gram-positive and Gram-negative bacteria.

Bacteria Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These findings suggest that the compound could be a promising candidate for developing new antibacterial agents.

Antifungal Activity

The antifungal properties of this compound have also been investigated. It has shown effectiveness against common fungal pathogens such as Candida albicans. The following table summarizes the antifungal activity:

Fungus Inhibition Zone (mm) Reference
Candida albicans18
Aspergillus niger14

These results indicate that this compound has considerable potential as an antifungal therapeutic agent.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were assessed using in vitro assays. The results demonstrated that it inhibits the production of pro-inflammatory cytokines, suggesting a mechanism similar to that of established anti-inflammatory drugs.

Cytokine Inhibition (%) Reference
TNF-alpha45
IL-638

These findings support the hypothesis that this compound could be beneficial in treating inflammatory diseases.

The biological activities of this compound are likely attributed to its ability to interact with specific biological targets. Molecular docking studies have suggested that it may inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth. Additionally, its anti-inflammatory effects may be mediated through the inhibition of signaling pathways associated with inflammation.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of various derivatives of triazole compounds similar to this compound. For example:

  • Study on Derivatives : A study synthesized several derivatives and assessed their antibacterial and antifungal activities. The most active derivatives exhibited enhanced potency compared to commercial antibiotics like Imipenem and Nystatin .
  • Molecular Modeling : Molecular modeling studies indicated favorable binding interactions with bacterial enzymes, suggesting a strong potential for further development as an antibiotic .

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